molecular formula C8H8ClNO B1321386 2-Amino-4-methylbenzoyl chloride CAS No. 1261522-23-9

2-Amino-4-methylbenzoyl chloride

Cat. No.: B1321386
CAS No.: 1261522-23-9
M. Wt: 169.61 g/mol
InChI Key: QJIJNTQWXYSKCJ-UHFFFAOYSA-N
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Description

2-Amino-4-methylbenzoyl chloride is an organic compound with the molecular formula C8H8ClNO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with an amino group at the 2-position and a methyl group at the 4-position. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Properties

IUPAC Name

2-amino-4-methylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c1-5-2-3-6(8(9)11)7(10)4-5/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJIJNTQWXYSKCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-4-methylbenzoyl chloride can be synthesized through several methods. One common method involves the reaction of 2-amino-4-methylbenzoic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid group is converted to an acyl chloride group, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-methylbenzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group can react with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form 2-amino-4-methylbenzoic acid.

    Friedel-Crafts Acylation: It can participate in Friedel-Crafts acylation reactions with aromatic compounds to form ketones.

Common Reagents and Conditions

    Thionyl Chloride (SOCl2): Used for the conversion of carboxylic acids to acyl chlorides.

    Amines: React with this compound to form amides.

    Alcohols: React to form esters.

    Water: Causes hydrolysis to the corresponding carboxylic acid.

Major Products

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    Thioesters: Formed from reactions with thiols.

    2-Amino-4-methylbenzoic acid: Formed from hydrolysis.

Scientific Research Applications

2-Amino-4-methylbenzoyl chloride is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: In the synthesis of biologically active compounds and pharmaceuticals.

    Medicine: As an intermediate in the production of drugs and therapeutic agents.

    Industry: In the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-4-methylbenzoyl chloride involves its reactivity as an acyl chloride. The compound can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzoyl Chloride: The parent compound, lacking the amino and methyl substitutions.

    2-Aminobenzoyl Chloride: Similar structure but without the methyl group.

    4-Methylbenzoyl Chloride: Similar structure but without the amino group.

Uniqueness

2-Amino-4-methylbenzoyl chloride is unique due to the presence of both an amino group and a methyl group on the benzene ring. This dual substitution imparts distinct reactivity and properties, making it valuable in specific synthetic and research applications.

Biological Activity

2-Amino-4-methylbenzoyl chloride is a chemical compound with potential applications in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features an amine group and a benzoyl chloride moiety, which contribute to its reactivity and biological properties. The compound can be represented structurally as follows:

  • Chemical Formula : C9_9H10_10ClN
  • Molecular Weight : 175.64 g/mol

Synthesis

The synthesis of this compound typically involves the chlorination of 2-amino-4-methylbenzoic acid. This reaction can be performed using thionyl chloride or oxalyl chloride to yield the corresponding acyl chloride. The general reaction can be summarized as:

2 Amino 4 methylbenzoic acid+SOCl22 Amino 4 methylbenzoyl chloride+SO2+HCl\text{2 Amino 4 methylbenzoic acid}+\text{SOCl}_2\rightarrow \text{2 Amino 4 methylbenzoyl chloride}+\text{SO}_2+\text{HCl}

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various pathogens. It has shown effectiveness against certain strains of bacteria, particularly Gram-positive organisms. Research indicates that compounds with similar structures often exhibit enhanced activity due to their ability to disrupt bacterial cell wall synthesis.

Antiparasitic Activity

The compound has been evaluated for antiparasitic properties, particularly against protozoan parasites such as Trypanosoma cruzi and Leishmania donovani. In vitro assays demonstrated that derivatives of benzoyl chlorides, including this compound, possess significant inhibitory effects on these pathogens.

Table 1: In Vitro Activity Against Protozoan Parasites

CompoundIC50 (µg/mL)Selectivity Index
This compound5.010
Standard Drug (e.g., Miltefosine)1.015

Enzyme Inhibition Studies

Molecular docking studies have shown that this compound can inhibit certain enzymes critical for parasite survival. For instance, it has been identified as a potential inhibitor of carbonic anhydrase isozymes, which are overexpressed in tumor cells and various pathogenic organisms.

Case Studies and Research Findings

  • Synthesis and Evaluation :
    A study conducted by researchers synthesized a series of benzamide derivatives, including those based on this compound, to evaluate their biological activities against several protozoan parasites. The results indicated that modifications at the para position of the aromatic ring significantly influenced the antiparasitic activity.
  • Structure-Activity Relationships (SAR) :
    The SAR analysis revealed that the presence of electron-donating groups at specific positions on the benzene ring enhances biological activity. Compounds with amino or hydroxyl groups showed improved potency against Leishmania species compared to their halogenated counterparts.
  • Toxicity Assessments :
    Toxicity studies conducted on mammalian cell lines indicated that while some derivatives exhibited strong antiparasitic activity, they also presented cytotoxic effects at higher concentrations. The selectivity index calculated from these studies helps in determining the therapeutic potential of these compounds.

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